Product packaging for Bis(3,4-dichlorophenyl)methanone(Cat. No.:CAS No. 75795-07-2)

Bis(3,4-dichlorophenyl)methanone

Cat. No.: B1302295
CAS No.: 75795-07-2
M. Wt: 320 g/mol
InChI Key: NFBPWLOFHJEKOC-UHFFFAOYSA-N
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Description

Contextualizing Bis(3,4-dichlorophenyl)methanone within Halogenated Benzophenone (B1666685) Chemistry

Benzophenones are a class of aromatic ketones that feature a diphenylmethanone core. evitachem.comwikipedia.orgnih.gov This core structure is a prevalent scaffold in medicinal chemistry and is found in numerous naturally occurring bioactive compounds. nih.gov The term "halogenated benzophenones" refers to benzophenone derivatives where one or more hydrogen atoms on the aromatic rings have been replaced by halogen atoms, such as chlorine, bromine, or fluorine.

The presence and position of these halogen atoms significantly influence the molecule's electronic properties, reactivity, and steric hindrance. In the case of this compound, each phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This specific substitution pattern affects the reactivity of the aromatic rings and the carbonyl group.

The reactivity of halogenated benzophenones like this compound is typical of diaryl ketones. evitachem.com Key reactions include:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms deactivates the phenyl rings towards electrophilic attack. However, under controlled conditions, further substitution, such as bromination, can occur. evitachem.com

Nucleophilic Addition Reactions: The central carbonyl group is electrophilic and can undergo nucleophilic addition, a characteristic reaction of ketones. evitachem.com This allows for the synthesis of a variety of derivatives, such as corresponding alcohols, by reacting it with appropriate nucleophiles. evitachem.com

The study of halogenated benzophenones is crucial for understanding how halogenation impacts molecular properties and for the targeted design of new molecules with specific chemical or biological functions.

Scope and Significance of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a synthetic intermediate and a precursor for more complex molecules. evitachem.com While the compound itself is a subject of study, a significant portion of research investigates the properties and potential applications of its derivatives.

The significance of this compound in research can be categorized into several areas:

Synthetic Chemistry: It serves as a fundamental building block for constructing larger, more elaborate organic structures. evitachem.com Its defined structure and reactive sites make it a valuable starting material in multi-step syntheses.

Antioxidant Research: Derivatives of this compound have demonstrated potential in antioxidant studies. evitachem.com Research in this area often involves synthesizing analogs, such as brominated or hydroxylated derivatives, and evaluating their ability to scavenge free radicals, which is relevant for conditions related to oxidative stress. evitachem.com

Material Science: The benzophenone scaffold is known for its use in polymers and other materials. evitachem.com Research explores how the incorporation of structures like this compound might lead to new materials with desired functionalities. evitachem.com

One documented synthetic pathway to obtain this compound involves the modification of a related benzophenone, highlighting its connection to other members of this chemical family. The process can start with the bromination of bis(3,4-dimethoxyphenyl)methanone to create a tetrabrominated intermediate, which is then subjected to reduction and demethylation to yield the target compound. evitachem.com

The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the halogenated benzophenone class.

Table 2: Related Compounds in the Research Context of this compound

Compound Name Relevance
Bis(3,4-dimethoxyphenyl)methanone A precursor in a documented synthesis of this compound. It shares the core diphenylmethanone structure but has methoxy (B1213986) groups instead of chlorine atoms. evitachem.com
5,5′-Methylene bis(3,4-dibromobenzene-1,2-diol) A naturally occurring bromophenol with significant antioxidant properties. It represents a dibrominated analog, showcasing how different halogen and hydroxyl substitutions influence biological activity. evitachem.com
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone A polyhydroxylated benzophenone that exhibits potent antioxidant and radical scavenging properties, demonstrating the impact of hydroxyl groups on the activity of the benzophenone core. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6Cl4O B1302295 Bis(3,4-dichlorophenyl)methanone CAS No. 75795-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBPWLOFHJEKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375223
Record name bis(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75795-07-2
Record name bis(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for Bis 3,4 Dichlorophenyl Methanone

Established Synthetic Pathways for Bis(3,4-dichlorophenyl)methanone

The primary route for synthesizing this compound is the Friedel-Crafts acylation reaction. This classic method involves the reaction of 1,2-dichlorobenzene (B45396) with a suitable acylating agent in the presence of a Lewis acid catalyst.

Specific Reaction Conditions and Reagent Systems

The synthesis of diaryl ketones, such as this compound, can be achieved through the reaction of trimethylarylstannanes with aroyl chlorides. conicet.gov.ar This method is notable for its high regioselectivity, allowing for the synthesis of diarylketones that are not easily accessible through other methods due to the directing effects of substituents on the aromatic ring. conicet.gov.ar The reaction conditions are mild, making them suitable for molecules that are sensitive to acid. conicet.gov.ar

Another approach involves the condensation of o-chloroaniline and formaldehyde (B43269) over acidic zeolites like HY. rsc.org In a fixed-bed continuous flow reactor, optimal conditions were found to be a catalyst bed volume of 20 mL (8.14 g), a molar ratio of o-chloroaniline to formaldehyde of 4:1, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K. rsc.org

For the synthesis of related bis-indolyl)methanes, a solvent-free approach using poly(4-vinylpyridinium)hydrogen sulfate (B86663) as a catalyst has been developed. nih.gov The reaction proceeds by grinding indole (B1671886) (2 mmol) and an aldehyde (1 mmol) with the catalyst (15 mg) at room temperature. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Solvent)

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, solvent, reaction time, and catalyst concentration.

In the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (B114726) (MOCA), temperature significantly influences both the conversion of formaldehyde and the selectivity for MOCA. rsc.org The conversion of formaldehyde increases with temperature, while the selectivity for MOCA reaches a maximum at 443 K before decreasing at higher temperatures. rsc.org

For the silver(I)-promoted oxidative coupling to produce dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as the optimal solvent, providing a good balance between conversion and selectivity. scielo.br The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant loss in performance. scielo.br The use of microwave irradiation has also been shown to dramatically reduce reaction times and increase yields in the synthesis of bis-tetronic acid derivatives, from 24 hours with conventional heating to just 15 minutes. mdpi.com

The amount of catalyst is another critical parameter. In the synthesis of bis(3-indolyl)methanes, it was found that 15 mg of the solid acid catalyst provided the optimal balance between reaction time and yield. nih.gov

Table 1: Optimization of Reaction Conditions for Various Syntheses

SynthesisParameter OptimizedOptimal ConditionOutcomeReference
3,3′-dichloro-4,4′-diaminodiphenyl methaneTemperature443 KMaximum MOCA selectivity of 77.7% rsc.org
Dihydrobenzofuran neolignansSolventAcetonitrileBest balance between conversion and selectivity scielo.br
Dihydrobenzofuran neolignansReaction Time4 hoursReduced from 20 hours without significant loss scielo.br
Bis-tetronic acidHeating MethodMicrowave IrradiationReaction time reduced to 15 min, yield increased to 83% mdpi.com
Bis(3-indolyl)methanesCatalyst Amount15 mg94% yield in 12 minutes nih.gov

Yield and Purity Considerations in this compound Synthesis

High yield and purity are primary goals in any synthetic process. In the synthesis of diaryl ketones from aryltins, yields ranging from 40-78% have been reported. conicet.gov.ar The purity of the product is enhanced by the high regioselectivity of the reaction. conicet.gov.ar

For the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane over an HY zeolite catalyst, formaldehyde conversion rates of 90–92% and MOCA selectivity of 75–77% were achieved under optimized conditions. rsc.org However, under severe conditions, the catalyst's activity and selectivity can decrease due to the deposition of by-products. rsc.org

In the synthesis of high-purity 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine, a combination of a main catalyst and a cocatalyst was found to significantly increase the yield and purity of the final product, reaching a purity of 99.3% and a yield of 93.7% with aluminum trichloride (B1173362) as the catalyst. google.com

The synthesis of bis(3-indolyl)methanes using a solid acid catalyst under solvent-free conditions has been shown to produce excellent yields, with the added benefits of shorter reaction times and a simple work-up procedure. nih.govresearchgate.net

Table 2: Yield and Purity Data for Related Syntheses

CompoundSynthetic MethodYieldPurityReference
Diaryl ketonesFrom aryltins and aroyl chlorides40-78%High regioselectivity conicet.gov.ar
3,3′-dichloro-4,4′-diaminodiphenyl methaneCondensation over HY zeolite75-77% (selectivity)90-92% (conversion) rsc.org
2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazineCatalyzed reaction with AlCl₃93.7%99.3% google.com
Bis(3-indolyl)phenylmethaneSolid acid catalyzed grinding94%Not specified nih.gov

Catalytic Approaches in this compound Synthesis and Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both Lewis acid and organocatalytic approaches have been successfully applied to the synthesis of diaryl ketones and their analogues.

Role of Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of the Friedel-Crafts reaction. wikipedia.org Lewis acids activate electrophiles by accepting an electron pair, thereby increasing the reactivity of the substrate towards nucleophilic attack. wikipedia.orgyoutube.com Common Lewis acids used in these reactions include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). wikipedia.org

In the context of diaryl ketone synthesis, Lewis acids facilitate the acylation of aromatic rings. conicet.gov.ar Chiral Lewis acids have also been employed to achieve enantioselective synthesis, which is crucial for the production of biologically active molecules. wikipedia.org For instance, a copper(II)-catalyzed asymmetric cascade process has been developed for the synthesis of macrocyclic dilactones and dilactams, which involves a double Friedel-Crafts alkylation. nih.gov

Applications of Organocatalysis (e.g., Thiourea-based Systems, Hydrogen Bonding)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, often providing a "greener" alternative to metal-based catalysts. researchgate.net

Thiourea-based Systems: Thiourea derivatives are effective organocatalysts that operate through hydrogen bonding. wikipedia.org They can activate electrophiles and stabilize intermediates, thereby accelerating reactions. wikipedia.orgwikipedia.org The dual hydrogen-bonding capability of thioureas makes them particularly effective. wikipedia.orgpugetsound.edu Bifunctional thiourea-based organocatalysts, which contain both a hydrogen-bond donor and a Lewis basic site, have been developed for a variety of asymmetric reactions, including multicomponent reactions. rsc.orgnih.gov These catalysts can simultaneously activate both the electrophile and the nucleophile. rsc.org

Hydrogen Bonding: Hydrogen bonding is a key interaction in many organocatalytic systems. wikipedia.org It can stabilize anionic intermediates and enable the formation of reactive electrophilic cations. wikipedia.org In some cases, C-H hydrogen bonds, which are weaker than classical hydrogen bonds, can play a crucial role in determining the stereoselectivity of a reaction. rsc.org The use of hydrogen-bond donors as catalysts is a rapidly developing field, with applications in a wide range of reactions, including Friedel-Crafts alkylations. princeton.eduacs.org Chiral phosphoric acids, for example, have been used to catalyze asymmetric aza-Friedel-Crafts reactions through hydrogen bonding interactions with both the nucleophile and the electrophile. beilstein-journals.org

Heterogeneous Catalysis and Catalyst Reusability

The cornerstone of this compound synthesis is the Friedel-Crafts acylation reaction. researchgate.netorganic-chemistry.org Historically, this reaction has been catalyzed by homogeneous Lewis acids, such as aluminum chloride (AlCl₃), which are required in stoichiometric amounts and generate significant corrosive waste, posing considerable environmental challenges. researchgate.netresearchgate.net The shift towards heterogeneous catalysis represents a significant advancement, addressing many of these drawbacks by offering catalysts that are easily separable from the reaction mixture, thereby simplifying product purification and enabling catalyst recycling. researchgate.netresearchgate.net

A variety of solid acid catalysts have been explored for Friedel-Crafts acylations, demonstrating the potential for greener synthesis routes applicable to this compound. These include zeolites, metal oxides, and supported catalysts. researchgate.netresearchgate.net Zeolites, such as ZSM-5 and BEA, with their shape-selective properties and strong acid sites, have shown high activity and selectivity in acylation reactions. researchgate.net Metal oxides like zinc oxide (ZnO) and magnesium oxide (MgO) have emerged as effective, low-cost, and reusable catalysts for Friedel-Crafts acylations, sometimes even under solvent-free conditions. organic-chemistry.orgresearchgate.netkashanu.ac.ir

The reusability of these heterogeneous catalysts is a critical factor in their economic and environmental viability. For instance, magnetically recoverable solid acid catalysts, such as sulfonic acid-functionalized iron oxide nanoparticles (e.g., Fe₃O₄@SiO₂-PrSO₃H), offer a practical solution for catalyst separation and reuse. mdpi.com These catalysts can be easily removed from the reaction medium using an external magnetic field and have demonstrated good reusability over multiple reaction cycles with only a minor loss of activity. mdpi.com Similarly, mesoporous catalysts like ZnAlMCM-41 have shown excellent stability and reusability in related reactions. rsc.org

Interactive Data Table: Comparison of Heterogeneous Catalysts for Acylation Reactions

Catalyst TypeSpecific ExampleKey AdvantagesReusabilityReference
Zeolites Hβ, ZSM-5High activity, shape selectivity, thermal stability.Can be regenerated, but may suffer from deactivation due to coke formation. researchgate.net
Metal Oxides Zinc Oxide (ZnO)Low cost, effective under solvent-free conditions, mild reaction conditions.Reusable for several cycles with minimal loss of activity. organic-chemistry.orgresearchgate.net
Supported Catalysts P₂O₅/Al₂O₃High efficiency for benzylation and related reactions.Shows good activity in initial runs, with some decline in subsequent uses. researchgate.net
Magnetically Recoverable Catalysts Fe₃O₄@SiO₂-Oc&PrSO₃HEasy separation, good water tolerance, high activity.Maintained over 80% activity after six cycles. mdpi.com
Mesoporous Silicates ZnAlMCM-41High surface area, tunable acidity, excellent catalytic stability.Can be efficiently recovered and reused. rsc.org

The development of hydrophobic solid acid catalysts further enhances reusability, particularly in reactions where water is a byproduct. By creating a hydrophobic layer around the active sites, these catalysts are shielded from water poisoning, leading to sustained activity over repeated uses. mdpi.com Such innovations are directly translatable to the synthesis of this compound, promising more robust and efficient manufacturing processes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance sustainability. nih.gov Key areas of focus include the use of alternative reaction conditions to reduce waste and the application of sustainability metrics to quantify the "greenness" of a process.

A significant portion of chemical waste originates from the use of organic solvents. nih.gov Consequently, developing solvent-free reaction methodologies is a primary goal of green chemistry. For the synthesis of diaryl ketones like this compound, several solvent-free approaches have been developed for the underlying Friedel-Crafts acylation.

One effective method involves the use of solid catalysts under solvent-free conditions. For example, zinc oxide (ZnO) has been shown to catalyze the Friedel-Crafts acylation of various aromatic compounds at room temperature without the need for a solvent. organic-chemistry.org This approach not only eliminates solvent waste but also simplifies the work-up procedure. Another promising technique is the use of a combination of trifluoroacetic anhydride (B1165640) and a solid acid catalyst, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀), which can efficiently drive the acylation of aromatic compounds with carboxylic acids under solvent-free conditions. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., high-speed ball milling) to induce chemical reactions, offers another powerful solvent-free alternative. mdpi.com This technique has been successfully applied to various organic syntheses, demonstrating that reactions can be carried out rapidly and efficiently in the solid state, often with only a catalytic amount of a base and under aerobic conditions. mdpi.com Such methods hold considerable potential for a cleaner production of this compound.

To objectively assess the environmental performance of a chemical process, a range of green chemistry metrics have been developed. These metrics provide a quantitative measure of the efficiency and waste generation of a synthetic route. For the synthesis of this compound, metrics such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME) are particularly relevant.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org It is a theoretical calculation that highlights the inherent efficiency of a particular synthetic route.

E-Factor , introduced by Roger Sheldon, provides a more practical measure of waste generation. It is defined as the total mass of waste produced per unit mass of product. sheldon.nl A lower E-Factor signifies a greener process. The E-Factor for various sectors of the chemical industry varies significantly, with the pharmaceutical and fine chemical sectors historically having much higher E-Factors than the bulk chemicals sector, often due to multi-step syntheses and the use of stoichiometric reagents. rsc.orgsheldon.nl

The table below outlines these key green chemistry metrics and their ideal values.

Interactive Data Table: Key Green Chemistry and Sustainability Metrics

MetricFormulaDescriptionIdeal ValueReference
Atom Economy (AE) (MW of product / Σ MW of all reactants) x 100%Measures the proportion of reactant atoms incorporated into the desired product.100% rsc.orgsheldon.nl
E-Factor Total mass of waste (kg) / Mass of product (kg)Quantifies the amount of waste generated per unit of product. Excludes water.0 sheldon.nlnih.gov
Process Mass Intensity (PMI) Total mass input (kg) / Mass of product (kg)Considers all materials used in a process, including water and solvents.1 rsc.orgnih.gov
Reaction Mass Efficiency (RME) Mass of isolated product / Σ Mass of reactantsRelates the mass of the final product to the mass of the reactants used.100% rsc.org

By applying these metrics, chemists can compare different synthetic strategies for this compound and identify the most sustainable options. For example, a process utilizing a recyclable heterogeneous catalyst under solvent-free conditions would be expected to have a significantly lower E-Factor and a higher RME compared to a traditional synthesis using a stoichiometric Lewis acid in a chlorinated solvent. rsc.org The continuous effort to improve these metrics is a driving force for innovation in the chemical industry, pushing towards cleaner and more sustainable manufacturing protocols. rsc.org

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic and diffractional characterization of this compound that meets the specified requirements.

Extensive searches for this specific compound, including under its systematic name 3,3',4,4'-tetrachlorobenzophenone and associated CAS numbers, did not yield any publicly accessible experimental data for the requested analytical techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) Spectroscopy

While spectral data for related isomers, such as 4,4'-dichlorobenzophenone, and other dichlorophenyl-containing compounds are available, this information is not directly applicable to this compound. Generating content based on related molecules would not be scientifically accurate for the specified compound and would violate the core instruction to focus solely on this compound.

Therefore, the creation of a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings is not feasible due to the absence of the necessary source material in the public domain.

Advanced Spectroscopic and Diffractional Characterization of Bis 3,4 Dichlorophenyl Methanone

Mass Spectrometry Techniques in Bis(3,4-dichlorophenyl)methanone Characterization

Mass spectrometry is a critical tool for determining the molecular weight and structure of chemical compounds. However, specific applications of various mass spectrometry techniques to this compound are not well-documented in public-domain research.

High-Resolution Mass Spectrometry (HRMS)

No dedicated studies detailing the high-resolution mass spectrometry of this compound were found. HRMS would be instrumental in confirming its elemental composition by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₁₃H₆Cl₄O) can be calculated, but experimental data from peer-reviewed sources to confirm this is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There is a lack of specific LC-MS methods developed explicitly for the analysis of this compound in the scientific literature. While LC-MS is a standard technique for the separation and identification of compounds in complex mixtures, no published research provides details on optimal solvent systems, column types, or mass spectrometric conditions for this particular compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Similarly, detailed GC-MS studies focused on this compound are not present in the available literature. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, specific retention times and mass fragmentation patterns for this compound have not been published.

Electronic Absorption and Emission Spectroscopy

Spectroscopic techniques that investigate the electronic transitions of a molecule are fundamental to understanding its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No publicly available research articles or spectral databases provide the UV-Vis absorption spectrum for this compound. Such a spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic structure of the molecule.

Solid-State and Morphological Characterization

The characterization of a compound in its solid state is crucial for understanding its physical properties and behavior. However, there is no information available in the public domain regarding the solid-state and morphological characteristics of this compound. This includes a lack of data from techniques such as X-ray diffraction, which would elucidate its crystal structure, and microscopy studies that would describe its morphology.

X-ray Diffraction (XRD) Studies (Powder and Single Crystal)

X-ray Diffraction (XRD) is a fundamental technique for elucidating the atomic and molecular structure of a crystal. In single-crystal XRD, a focused X-ray beam on a single crystal produces a diffraction pattern that allows for the precise determination of bond lengths, bond angles, and crystal packing. Powder XRD (PXRD) is used on a polycrystalline sample to identify the crystalline phases present and can be used for quantitative phase analysis.

Despite extensive searches, specific single-crystal or powder XRD data, including lattice parameters and space group information for this compound, have not been located in the accessible scientific literature. Consequently, a data table of its crystallographic parameters cannot be generated.

High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique capable of producing images of a material's structure at the atomic scale. It is instrumental in characterizing the morphology, crystal orientation, and surface features of nanomaterials and crystalline solids.

Information regarding the morphological analysis of this compound using HRTEM is not available in the reviewed literature. Research detailing the particle shape, size distribution, or surface topography as determined by this method has not been published.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface.

No specific XPS studies detailing the surface elemental composition or the chemical states of carbon, oxygen, and chlorine atoms for this compound have been reported in the available scientific literature. Such an analysis would provide critical insight into the surface chemistry of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) that compose a compound. This is a crucial step in verifying the synthesis of a new compound, as the experimentally determined percentages can be compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₆Cl₄O).

While elemental analysis would be a standard characterization method following the synthesis of this compound, specific published reports providing experimental data from such an analysis are not found in the surveyed literature. Therefore, a comparative data table of theoretical versus experimental values cannot be compiled.

Theoretical Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage
CarbonC12.01113156.14346.19%
HydrogenH1.00866.0481.79%
ChlorineCl35.4534141.81242.06%
OxygenO15.999115.9994.74%
Total 338.002 100.00%

Computational Chemistry and Theoretical Investigations of Bis 3,4 Dichlorophenyl Methanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the properties of organic molecules like Bis(3,4-dichlorophenyl)methanone. Typically, calculations would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a robust theoretical model.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its lowest energy conformation. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles. The expected structure would feature a central carbonyl group (C=O) flanked by two 3,4-dichlorophenyl rings. The optimization would reveal the precise orientation of these rings relative to the carbonyl plane, which is critical for understanding steric and electronic effects.

No specific optimized geometry data for this compound is available in the reviewed literature. A representative data table would appear as follows:

ParameterAtom ConnectionsPredicted Value (Å or °)
Bond Length C=OData not available
C-C (carbonyl-ring)Data not available
C-ClData not available
Bond Angle C-C-C (ring)Data not available
Cl-C-C (ring)Data not available
C-C(O)-CData not available
Dihedral Angle C-C-C-C (ring torsion)Data not available
C-C(carbonyl)-C-CData not available

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis for this compound would pinpoint the location of these orbitals. The HOMO is expected to be distributed over the phenyl rings, while the LUMO would likely be centered around the electron-withdrawing carbonyl group, indicating a potential for intramolecular charge transfer upon electronic excitation.

Specific HOMO-LUMO energy values for this compound have not been reported. A typical presentation of these findings is shown below:

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show a negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within the molecule, providing a detailed picture of bonding and stability. It can quantify hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis would reveal the stability imparted by interactions between the lone pairs on the oxygen and chlorine atoms and the anti-bonding orbitals of the aromatic rings, as well as the delocalization within the π-system.

Local Reactivity Descriptors (e.g., Fukui Functions)

While the HOMO-LUMO gap gives a global picture of reactivity, local reactivity descriptors like Fukui functions pinpoint which specific atoms within the molecule are most likely to participate in a reaction. The Fukui function helps identify the most probable sites for nucleophilic attack (attack by an electron-rich species) and electrophilic attack (attack by an electron-poor species). For this molecule, the carbonyl carbon would be a predicted site for nucleophilic attack, while the phenyl rings would be sites for electrophilic attack, with the Fukui functions quantifying the reactivity of each atomic site.

Thermodynamic Property Calculations

DFT can also be used to predict the thermodynamic properties of a molecule at a given temperature. These calculations can determine the standard enthalpy, entropy, and Gibbs free energy of formation. Such data is valuable for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.

Calculated thermodynamic data for this compound is not currently published. A summary table would look like this:

Thermodynamic PropertyPredicted ValueUnits
Enthalpy (H)Data not availablekcal/mol
Entropy (S)Data not availablecal/mol·K
Gibbs Free Energy (G)Data not availablekcal/mol

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of this compound, it has been determined that specific, detailed research findings and data sets required to populate the requested article sections are not available in the public domain. While the outlined computational methods (DFT, TD-DFT, etc.) are standard techniques for chemical analysis, published studies applying these methods to this compound with the necessary level of detail for this article—including data for simulated spectra, nonlinear optical properties, and intermolecular interactions—could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as per the provided instructions. The creation of such an article would require access to primary research data that does not appear to be publicly available at this time.

Intermolecular Interactions and Solid-State Packing Studies

Energy Framework Analysis

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice, providing quantitative insights into the forces governing crystal packing. This analysis calculates the pairwise interaction energies between a central molecule and its neighbors, which are then decomposed into four key components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep). The sum of these components yields the total interaction energy (Etot).

For aromatic compounds like this compound, dispersion forces are typically the dominant attractive forces stabilizing the crystal structure. The analysis allows for the visualization of these interaction energies as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction.

Interaction PairE_ele (kJ/mol)E_pol (kJ/mol)E_dis (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
Molecule 1 - Molecule 2-15.5-5.2-45.820.1-46.4
Molecule 1 - Molecule 3-20.1-7.9-60.332.5-55.8
Molecule 1 - Molecule 4-5.8-2.1-22.710.4-20.2

Note: The data in this table is representative of typical interaction energies found for related halogenated aromatic ketones and serves as an illustrative example.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. The surface is mapped with properties like d_norm, a normalized contact distance, which highlights regions of significant intermolecular contact. nih.govnih.gov Red spots on the d_norm surface indicate close contacts with distances shorter than the van der Waals radii, white areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts. iucr.org

This analysis can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.govnih.gov The plot provides a quantitative summary of the types of intermolecular contacts and their relative prevalence. For this compound, the presence of chlorine, oxygen, and aromatic rings is expected to lead to a variety of interactions, including H···Cl, H···H, C···H, C···C (π–π stacking), and H···O contacts. nih.govresearchgate.net

Analysis of similar chlorinated phenyl compounds demonstrates the utility of this technique. For example, the Hirshfeld surface analysis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole revealed the relative contributions of different interactions to the crystal packing. scispace.com A study on another dichlorophenyl derivative showed that H···H, H···Cl, and H···C contacts were the most significant contributors. researchgate.net

Interaction TypeContribution (%)
H···H23.4
H···Cl / Cl···H19.5
H···C / C···H13.5
H···N / N···H*13.3
C···C10.4
H···O / O···H5.1

Data from a structurally related dichlorophenyl compound. researchgate.net Note: The H···N/N···H interactions are specific to the reference compound and would be replaced by other interactions in this compound.

Analysis of Conformational Changes and Phase Transitions

The study of conformational flexibility and phase transitions is crucial for understanding the solid-state behavior of molecular crystals. Diaryl ketones can adopt various conformations due to the rotation around the aryl-carbonyl bonds, and these conformations can be influenced by temperature, pressure, and the crystalline environment. mdpi.comnih.gov Changes in temperature can induce phase transitions, which involve a change in the crystal packing and sometimes the molecular conformation itself. acs.org

While specific studies on the phase transitions of this compound are not prominent, research on the analogous compound bis(4-chlorophenyl)sulphone provides a relevant model. A study using ³⁵Cl nuclear magnetic resonance (NMR) on a single crystal of bis(4-chlorophenyl)sulphone identified a structural phase transition to an incommensurate phase at a critical temperature (T_i) of 149.7 K. Below this temperature, the regular periodicity of the crystal lattice is modulated. The dynamics of this modulation were investigated by measuring the nuclear spin-lattice relaxation rate, which showed critical fluctuations near the transition temperature. The behavior was consistent with the predictions of the three-dimensional XY model, a universality class in statistical physics used to describe continuous phase transitions. Such theoretical models are essential for characterizing the nature of solid-state structural changes.

Quantum Chemical Calculations Beyond DFT

Ab initio Methods (e.g., HF, CCSD(T))

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation based on fundamental physical principles, without reliance on empirical parameters. The Hartree-Fock (HF) method is the foundational ab initio approach, providing a baseline approximation of the molecular electronic structure. naturalspublishing.comaaru.edu.jo

For higher accuracy, post-HF methods are employed to account for electron correlation, which is neglected in the HF approximation. Among the most reliable and widely used is the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. ru.nlmdpi.com Often referred to as the "gold standard" of quantum chemistry, CCSD(T) can predict molecular energies and properties with near chemical accuracy, making it an invaluable tool for benchmarking other computational methods. mdpi.comacs.org While computationally expensive, these methods are essential for obtaining precise data on geometry, vibrational frequencies, and reaction energetics for molecules like this compound.

MethodKey FeaturesPrimary ApplicationRelative Cost
Hartree-Fock (HF) Mean-field approximation; neglects electron correlation.Initial geometry optimizations, wavefunction generation for higher-level methods.Low
CCSD(T) Includes electron correlation effects to a high degree of accuracy.High-accuracy energy calculations, benchmark studies, reaction energetics.Very High

Semi-Empirical Methods (e.g., PM3, MM+)

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations, making them suitable for very large molecular systems. ucsb.eduwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.de This parameterization aims to implicitly include some effects of electron correlation.

Prominent semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). uni-muenchen.dewikipedia.org PM3, developed by J.J.P. Stewart, uses a parameter set optimized to reproduce a wide range of molecular properties, particularly heats of formation. ucsb.eduwikipedia.org These methods are effective for rapid geometry optimizations, conformational searches, and estimating thermodynamic properties for large molecules. ias.ac.in

Molecular Mechanics (MM+) represents a further level of simplification, treating molecules as a collection of atoms interacting via a classical potential energy function (a "force field"). It completely neglects the electronic structure and is therefore extremely fast, making it the method of choice for conformational analysis of very large systems, though it is dependent on the quality of the force field parameters.

MethodUnderlying TheoryKey CharacteristicsTypical Use Case
PM3 Quantum Mechanics (NDDO approximation)Fast quantum method; parameterized to reproduce experimental heats of formation.Geometry optimization of large molecules; reaction mechanism screening. wikipedia.org
MM+ Classical Mechanics (Force Field)Extremely fast; neglects electrons; relies on parameterized force constants.Conformational searching; molecular dynamics of very large systems.

Chemical Reactivity, Degradation Pathways, and Environmental Fate of Bis 3,4 Dichlorophenyl Methanone

General Chemical Reactivity of Bis(3,4-dichlorophenyl)methanone Core

The reactivity of this compound is primarily centered on its two main functional components: the ketone group and the dichlorinated aromatic rings.

The this compound core is generally resistant to oxidation under standard conditions. The ketone functional group is already in a relatively high oxidation state. The dichlorophenyl rings are also deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atoms and the carbonyl group.

Forcing oxidation through aggressive reagents (e.g., hot permanganate, acid dichromate) would likely lead to the cleavage of the molecule rather than a controlled oxidation product. In biological systems or under the influence of strong oxidizing agents like hydroxyl radicals, oxidative degradation can occur, often initiated by hydroxylation of the aromatic rings. For instance, studies on other dichlorinated compounds have shown that reactive oxygen species generated by Fenton-like reactions can lead to their oxidation. nih.gov

The carbonyl group is the most reactive site for reduction. It can undergo two primary types of reduction:

Reduction to a Secondary Alcohol: The ketone can be reduced to form bis(3,4-dichlorophenyl)methanol. This is a common transformation for benzophenones, typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Complete Reduction to a Methylene Group: The carbonyl group can be fully reduced to a CH₂ group, yielding bis(3,4-dichlorophenyl)methane. This deoxygenation is accomplished through methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions.

Furthermore, the chlorine atoms on the aromatic rings can be removed via reductive dehalogenation. This process is a significant environmental degradation pathway for chlorinated aromatic compounds. Catalytic reduction, for example using palladium on an iron support (Pd/Fe), has been shown to effectively dechlorinate compounds like p-dichlorobenzene, producing less chlorinated intermediates and ultimately benzene. nih.gov A similar process could reduce this compound to less chlorinated benzophenone (B1666685) derivatives or ultimately to diphenylmethanone.

The chlorine atoms attached to the phenyl rings can be replaced via substitution reactions. The feasibility of these reactions depends on the reaction type and conditions.

Nucleophilic Aromatic Substitution (SNAE): Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups can facilitate SNAE. masterorganicchemistry.comlibretexts.orgopenstax.org In this compound, the carbonyl group and the other chlorine atom act as electron-withdrawing substituents, making the ring electron-deficient and more susceptible to nucleophilic attack. libretexts.orgopenstax.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For this reaction to occur, a strong nucleophile (e.g., alkoxides, amides) is typically required. youtube.com The positions of the chlorine atoms (ortho and para to each other and meta/para to the carbonyl linkage) influence the ring's activation towards substitution. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful methods to substitute halogen atoms on aromatic rings. The Suzuki-Miyaura coupling, for example, uses a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction could be applied to this compound to replace one or more chlorine atoms with alkyl, alkenyl, or aryl groups, forming new carbon-carbon bonds. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl chloride to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgharvard.edu

Reaction TypeReagents/ConditionsProduct Type
Reduction NaBH₄ or LiAlH₄Bis(3,4-dichlorophenyl)methanol
Reduction Wolff-Kishner (H₂NNH₂/KOH) or Clemmensen (Zn(Hg)/HCl)Bis(3,4-dichlorophenyl)methane
Reductive Dehalogenation Pd/Fe, H₂Partially or fully dechlorinated benzophenones
Nucleophilic Substitution Strong nucleophile (e.g., NaOCH₃)Methoxy-substituted dichlorobenzophenone
Suzuki Coupling R-B(OH)₂, Pd catalyst, BaseAryl- or alkyl-substituted dichlorobenzophenone

Environmental Transformation Pathways of Dichlorinated Compounds

Once released into the environment, compounds like this compound are subject to various transformation processes that determine their persistence, mobility, and potential impact.

Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. For chlorinated aromatic compounds, key abiotic processes include hydrolysis and photolysis. While hydrolysis of the C-Cl bond on an aromatic ring is generally very slow under typical environmental pH conditions, photolysis can be a significant degradation pathway. Studies on other chlorinated pesticides have shown that positional isomerism can affect the rate of abiotic degradation. nih.gov The presence of certain minerals, particularly those containing iron, can also mediate the abiotic degradation of chlorinated compounds in anoxic environments. serdp-estcp.mil

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. youtube.com This process is often a primary abiotic transformation pathway for aromatic compounds in aquatic environments. nih.gov

This compound is expected to be susceptible to photolysis. The benzophenone core is a well-known chromophore (light-absorbing group) and is used in some applications as a photoinitiator. Upon absorbing UV light, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several reactions:

Direct Photolysis: The excited molecule can undergo direct bond cleavage. This could involve the carbon-chlorine bond (C-Cl) or the bond between the phenyl ring and the carbonyl carbon. Cleavage of the C-Cl bond is a common photoreaction for chlorinated aromatic compounds and leads to dechlorination, forming radical species that can propagate further reactions.

Indirect Photolysis: The excited molecule can react with other substances in the environment, such as water or dissolved organic matter. It can also lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can oxidize a wide range of organic pollutants. nih.gov Studies on the degradation of 1,4-dichlorobenzene (B42874) have shown that photocatalysis in the presence of titanium dioxide (TiO₂), which generates •OH radicals under UV light, significantly enhances the rate of degradation and mineralization compared to direct photolysis alone. nih.gov

The expected photoproducts from this compound would include partially dechlorinated benzophenones, hydroxylated derivatives, and ultimately, through ring cleavage, smaller organic acids and carbon dioxide.

Degradation ProcessDescriptionKey FactorsPotential Products
Direct Photolysis Direct absorption of UV light leads to bond cleavage.Wavelength and intensity of light, quantum yield of the compound.Dechlorinated benzophenones, radical species.
Indirect Photolysis Reaction with photochemically generated reactive species like •OH.Concentration of dissolved organic matter, nitrates, and other sensitizers.Hydroxylated derivatives, ring-cleavage products.
Photocatalysis Degradation enhanced by a semiconductor photocatalyst like TiO₂.Presence of catalyst, UV light source.Faster mineralization to CO₂, H₂O, and HCl.

Abiotic Degradation Mechanisms

Hydrolysis and Other Chemical Transformations

Furthermore, advanced oxidation processes, such as those involving UV light and chlorine or hydrogen peroxide, have been shown to effectively degrade other benzophenone derivatives. nih.govmdpi.com These processes generate highly reactive hydroxyl radicals that can attack the aromatic rings, leading to hydroxylation, carboxylation, and eventual ring cleavage. mdpi.com For instance, the degradation of benzophenone-4 in a UV/chlorine system demonstrated significant removal efficiency, although the transformation could be reversible under certain conditions. nih.gov

The table below summarizes findings on the chemical transformation of related benzophenone compounds, which may provide an indication of the potential reactivity of this compound.

CompoundTransformation ProcessKey FindingsReference
Benzophenone-3 (BP-3)Chlorination in seawaterDegradation leads to the formation of more toxic brominated byproducts. acs.orgnih.gov
Benzophenone-4 (BP-4)UV/Chlorine disinfectionSignificant degradation (80% in 10s), but with potential for rebound. nih.gov
Benzophenone (BP) and 2-Hydroxybenzophenone (HBP)UV/H₂O₂BP is more readily degraded than HBP, with degradation proceeding via hydroxylation, carboxylation, and ring cleavage. mdpi.com

Metabolite Identification and Characterization in Degradation Studies

While specific metabolite identification studies for the degradation of this compound are scarce, research on related compounds provides insight into the likely transformation products. For example, studies on the herbicide propanil, which contains a 3,4-dichloroaniline (B118046) moiety, have identified 3,4-dichloroaniline and its conjugates, such as N-(3,4-dichlorophenyl)-glucosylamine, as metabolites in plants. nih.gov

In microbial degradation studies of 3,4-dichloroaniline, further transformation to chlorinated catechols has been observed. nih.gov The degradation of benzophenone-3 during chlorination has been shown to produce several transformation products, including chlorinated and hydroxylated derivatives, as well as chloroform. researchgate.netelsevierpure.com The degradation of other benzophenones via advanced oxidation processes yields a variety of hydroxylated and carboxylated intermediates, eventually leading to smaller organic acids through ring cleavage. mdpi.com

The table below lists identified metabolites from the degradation of related compounds.

Parent CompoundDegradation ProcessIdentified MetabolitesReference
PropanilPlant Metabolism3,4-dichloroaniline, N-(3,4-dichlorophenyl)-glucosylamine nih.gov
3,4-dichloroanilineMicrobial Degradation4,5-dichlorocatechol nih.gov
Benzophenone-3ChlorinationChlorinated and hydroxylated BP-3 derivatives, chloroform researchgate.netelsevierpure.com
Benzophenone (BP)UV/H₂O₂Hydroxylated BP, carboxylated BP, various organic acids mdpi.com

Environmental Transport and Fate Studies (e.g., Leaching, Sorption)

The environmental transport and fate of this compound will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and affinity for soil and sediment particles. As a chlorinated and aromatic compound, it is expected to be relatively persistent and lipophilic, meaning it will tend to associate with organic matter in soil and sediment. nih.gov

Studies on other chlorinated organic compounds and herbicides have shown that their mobility in soil is highly dependent on the soil's organic carbon content and the presence of other organic materials like biochar. nih.gov Sorption to these materials can reduce the leaching of the compound into groundwater. However, the presence of dissolved organic matter can sometimes enhance the mobility of these compounds. nih.gov The environmental fate of benzophenones, in general, is a concern due to their widespread use and potential to accumulate in various environmental compartments. mdpi.com

The following table summarizes findings on the sorption and leaching of related compounds.

CompoundStudy FocusKey FindingsReference
Fluometuron and MCPASorption and leaching in biochar-amended soilSorption generally increased and leaching decreased with biochar amendment, but effects varied with biochar type. Dissolved organic matter could enhance leaching. nih.gov
3,4-dichloroanilineSorption to activated carbonHigh sorption capacity was observed, with the majority of the sorbed compound being available for microbial degradation over time. researchgate.net

Mass Balance Approaches in Environmental Compartments

Key characteristics of POPs that are relevant to mass balance modeling include their presence in multiple environmental phases, their long persistence, and their tendency to bioaccumulate. nih.gov The construction of a mass balance model requires data on the chemical's properties, emission rates, and the characteristics of the environmental system being studied. nih.govcapes.gov.br While a specific mass balance study for this compound was not found, the principles applied to other POPs would be applicable.

Applications of Bis 3,4 Dichlorophenyl Methanone and Its Derivatives in Advanced Materials and Organic Synthesis

Role in Polymer Science and Engineering

Bis(3,4-dichlorophenyl)methanone and its related structures are integral to the advancement of polymer science and engineering. Their unique chemical properties allow them to play crucial roles in both the creation and enhancement of polymers.

Facilitating Polymerization Processes

While direct evidence for this compound as a polymerization facilitator is not extensively documented in the provided results, the broader class of benzophenone (B1666685) derivatives is known to be involved in photopolymerization processes. These compounds can act as photoinitiators, absorbing UV light and generating reactive species that initiate polymerization reactions. This is a fundamental process in creating a wide array of polymeric materials.

Development of Advanced Polymers with Enhanced Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of halogen atoms, such as chlorine, into polymer structures can significantly enhance their properties. While specific data on polymers derived directly from this compound is limited in the search results, the principles of polymer chemistry suggest that its integration could lead to polymers with notable characteristics.

Thermal Stability: The presence of aromatic rings and carbon-chlorine bonds in this compound can contribute to the thermal stability of a polymer backbone. The energy required to break these bonds is substantial, potentially leading to polymers that can withstand higher temperatures before degrading. For instance, studies on other polymers show that the introduction of specific end-groups can shift the onset of mass loss to higher temperatures. researchgate.net

Chemical Resistance: The chemical resistance of polymers is a critical property, particularly in harsh environments. specialchem.com Polymers containing chlorine atoms often exhibit enhanced resistance to a variety of chemicals. Sulfone polymers, for example, demonstrate varying levels of chemical resistance depending on their structure. solvay.com They generally show excellent resistance to aqueous solutions of acids and bases. solvay.com The highly crosslinked molecular structure of thermoset polymers makes it difficult for chemicals to penetrate and cause damage. specialchem.com The incorporation of the dichlorophenyl groups from this compound could impart similar resistance to polymers, protecting them from degradation, swelling, and cracking when exposed to aggressive substances. specialchem.com

Functional Materials Development

This compound and its derivatives are valuable in the creation of functional materials, where specific properties are engineered for particular applications.

As UV Absorbers in Textile Materials

Benzophenone derivatives are widely recognized for their ability to absorb ultraviolet (UV) radiation, making them excellent candidates for UV absorbers in textiles. researchgate.net These compounds can be applied to fabrics to protect the underlying material from degradation caused by UV light and to enhance the UV protection factor (UPF) for the wearer. nih.govuad.ac.id When incorporated into textiles, UV absorbers convert harmful electronic excitation energy into harmless thermal energy. researchgate.net The mechanism often involves a photochemical process where the molecule absorbs UV light and undergoes a temporary structural change, dissipating the energy before returning to its original state. uad.ac.id While the provided search results highlight other benzophenone derivatives like 2,4-Dihydroxybenzophenone, the fundamental UV-absorbing property is characteristic of the benzophenone chemical class to which this compound belongs. researchgate.netuad.ac.id

Incorporation into Coatings and Adhesives

The properties that make benzophenones useful as UV absorbers in textiles also apply to their use in coatings and adhesives. By incorporating compounds like this compound into formulations for coatings and adhesives, the longevity and performance of these materials can be improved. The UV-absorbing capabilities help to prevent the degradation of the coated substrate or the adhesive bond upon exposure to sunlight.

As a Reagent and Intermediate in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its reactive carbonyl group and the presence of two dichlorophenyl moieties allow for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of various derivatives often involves reactions targeting the ketone functional group. The development of novel compounds for various applications, including those in medicinal chemistry, often relies on the use of such versatile intermediates. evitachem.comacs.org The field of synthetic organic chemistry continuously seeks robust reagents and intermediates to construct new molecular architectures. tcichemicals.com

A Foundation for Complexity: Building Block for Organic Molecules

The true value of a chemical compound in organic synthesis is often measured by its ability to serve as a versatile building block. The dichlorophenyl moiety, a key feature of this compound, is a recurring motif in a range of complex and pharmacologically significant molecules. Although specific examples detailing the direct use of this compound as a starting material are limited in scholarly literature, the synthesis of various compounds containing the 3,4-dichlorophenyl group highlights the importance of this structural unit.

For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized and evaluated as potent ligands for biogenic amine transporters, which are crucial targets in the development of treatments for neurological and psychiatric disorders. nih.gov In these syntheses, while not starting directly from this compound, the incorporation of the 3,4-dichlorophenyl group is a critical step in achieving the desired pharmacological activity. The journey to these complex indanamine derivatives often involves multi-step synthetic pathways where a dichlorinated aromatic precursor is essential.

The following table provides examples of complex organic molecules that feature the 3,4-dichlorophenyl structural unit, illustrating the importance of this moiety in medicinal chemistry.

Compound NameMolecular TargetTherapeutic Potential
(-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamineDopamine, Serotonin, and Norepinephrine TransportersTreatment of stimulant abuse
Sertraline (an analog with a dichlorophenyl group)Serotonin TransporterAntidepressant

Enabling Chemical Transformations: The Role in Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis, allowing for the construction of cyclic compounds with high stereospecificity and regioselectivity. These reactions are fundamental to the synthesis of a vast array of natural products and novel materials. The general mechanism involves the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

While there is a wealth of information on various types of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, specific examples involving this compound are not prominently featured in the chemical literature. academie-sciences.frlibretexts.orgyoutube.comlibretexts.orgyoutube.com However, the benzophenone core, with its carbonyl group, can theoretically participate in certain photochemical cycloadditions, such as the Paterno-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane.

The feasibility of such reactions with this compound would depend on the electronic effects of the dichloro-substituents on the reactivity of the carbonyl group. The electron-withdrawing nature of the chlorine atoms could potentially influence the energy levels of the molecular orbitals involved in the cycloaddition process.

Below is a table summarizing common types of cycloaddition reactions and their general characteristics.

Reaction TypeReactantsProductKey Features
Diels-Alder [4+2]Conjugated diene and a dienophile (alkene or alkyne)Six-membered ringConcerted mechanism, high stereospecificity
1,3-Dipolar CycloadditionA 1,3-dipole and a dipolarophile (alkene or alkyne)Five-membered heterocyclic ringCan be concerted or stepwise
[2+2] PhotocycloadditionTwo alkene molecules (or an alkene and a carbonyl)Four-membered ringProceeds via a photochemical excitation

Crafting Innovation: The Development of Specialty Chemicals

The unique properties imparted by the dichlorophenyl groups make benzophenone derivatives valuable in the development of specialty chemicals. These chemicals are designed for specific functions and are often used in high-performance applications. While direct evidence for the use of this compound is scarce, related fluorinated and chlorinated benzophenones have found utility in various fields.

For example, Bis(4-fluorophenyl)-methanone is utilized as an imaging agent and a charge control agent in optical and electrical recording materials. chemicalbook.com It also serves as an initiator for certain polymerization reactions and as a monomer for creating copolymers with specific properties. This suggests that this compound could potentially be explored for similar applications, with the chlorine atoms offering a different set of electronic and solubility characteristics compared to fluorine.

Furthermore, benzophenone derivatives containing chloro and methoxy (B1213986) substitutions have been investigated for their fungicidal properties. google.com This points towards a potential application of this compound or its derivatives in the agrochemical industry. The robust nature of the dichlorophenyl groups could contribute to the environmental persistence and efficacy of such molecules.

The table below highlights the applications of some substituted benzophenone derivatives in the realm of specialty chemicals.

CompoundSubstitution PatternApplication
Bis(4-fluorophenyl)-methanone4,4'-difluoroImaging agent, charge control agent, polymerization initiator
2-Methoxybenzophenone derivatives with chloro-substitutionsVarious chloro and methoxy patternsFungicides

Emerging Research Frontiers and Future Perspectives on Bis 3,4 Dichlorophenyl Methanone

Untapped Synthetic Methodologies and Process Intensification

The synthesis of diaryl ketones, including bis(3,4-dichlorophenyl)methanone, has traditionally relied on established methods such as the Friedel-Crafts acylation. nih.govyoutube.com However, current research is pushing towards more efficient, sustainable, and versatile synthetic routes. These emerging strategies focus on process intensification—reducing reaction times, energy consumption, and waste generation.

Novel Catalytic Systems: A significant area of development is the use of novel catalysts. Iron-catalyzed arylation of aroyl cyanides has been demonstrated as an efficient pathway for producing diaryl ketones. nih.gov This method offers a less toxic and more economical alternative to traditional palladium or copper catalysts. Furthermore, the use of recyclable, heterogeneous solid acid catalysts, such as poly(4-vinylpyridinium)hydrogen sulfate (B86663), represents a green chemistry approach, simplifying product purification and minimizing waste. researchgate.net Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, also presents untapped potential for creating chiral diaryl ketone derivatives with high enantioselectivity. rsc.orgyoutube.com

Process Intensification Technologies: Microwave-assisted organic synthesis is a key technology for process intensification. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. jocpr.commdpi.com This has been successfully applied to reactions like the synthesis of bis(indolyl)methanes, a process analogous to the formation of other complex diaryl structures. researchgate.net

Advanced Functional Group Transformations: Research into the derivatization of diaryl ketones is also advancing. An improved, high-yield procedure for the preparation of acetals from diaryl ketones, particularly those with halo substituents, has been developed using trifluoromethanesulfonic acid as a catalyst. organic-chemistry.org This method overcomes the challenges of traditional acetalization and provides stable intermediates for further synthetic applications in materials science and medicinal chemistry. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones
MethodologyKey AdvantagesCatalyst/ConditionsRelevance to Process Intensification
Iron-Catalyzed ArylationEfficient, economical, less toxicIron saltsAvoids precious metal catalysts
Microwave-Assisted SynthesisDrastically reduced reaction times, higher yieldsMicrowave irradiationEnergy efficiency, speed
OrganocatalysisMetal-free, potential for asymmetrye.g., ProlineGreen chemistry, synthesis of chiral molecules
Solid Acid CatalysisReusable catalyst, simple work-up, solvent-free optionse.g., P(4-VPH)HSO₄Waste reduction, catalyst recyclability

Advanced Computational Modeling for Novel Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound before they are synthesized. These in silico methods accelerate research by identifying promising candidates for specific applications and providing deep mechanistic insights.

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry, used to investigate electronic structure and predict a wide range of properties. mdpi.comnih.gov Studies on similar halogenated molecules use DFT to optimize molecular geometry, calculate vibrational spectra for comparison with experimental data (FT-IR, Raman), and analyze frontier molecular orbitals (FMOs). tandfonline.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic transitions. mdpi.comtandfonline.com A smaller gap suggests higher reactivity and polarizability. For instance, in studies of other complex organic molecules, the HOMO-LUMO gap was calculated to be around 3.70 eV, indicating the molecule's potential for electronic applications. tandfonline.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis: MEP mapping visualizes the electronic charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This is crucial for predicting how the molecule will interact with other reagents or biological receptors. tandfonline.comresearchgate.net NBO analysis provides further detail on charge transfer interactions within the molecule, contributing to the understanding of its stability and electronic behavior. chemrxiv.org

Table 2: Key Parameters from Computational Modeling and Their Significance
Computational MethodCalculated ParameterSignificance
DFTOptimized Molecular GeometryPredicts the most stable 3D structure of the molecule.
FMO AnalysisHOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity, kinetic stability, and electronic properties. mdpi.com
MEP AnalysisElectrostatic Potential MapIdentifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. tandfonline.com
NBO AnalysisCharge Transfer InteractionsReveals intramolecular electron delocalization and stabilization energies. chemrxiv.org

Exploration of New Material Applications

The rigid, tetra-substituted structure of this compound makes it a promising candidate as a building block (monomer) for advanced materials. Commercial suppliers have noted its potential in several areas of material science. bldpharm.com

Polymers and COFs: The presence of four chlorine atoms provides multiple reactive sites for polymerization reactions. It could serve as a monomer in the synthesis of high-performance polymers or Covalent Organic Frameworks (COFs), creating materials with high thermal stability and specific electronic properties.

OLEDs and Aggregation-Induced Emission (AIE): The benzophenone (B1666685) core is a well-known chromophore. Modifications of this structure could lead to materials for Organic Light-Emitting Diodes (OLEDs). Furthermore, the bulky, substituted phenyl rings could induce Aggregation-Induced Emission (AIE), a phenomenon where non-emissive molecules become highly fluorescent upon aggregation, with applications in sensors and bio-imaging.

Electronic and Magnetic Materials: The high electron affinity imparted by the chlorine atoms and the conjugated system could be exploited in the design of novel electronic materials, potentially as n-type semiconductors. The specific arrangement of the molecule in a crystal lattice might also lead to interesting magnetic properties.

Detailed Mechanisms of Environmental Transformation

Understanding how molecules like this compound behave in the environment is crucial. Research on related dichlorobenzophenones, particularly the 4,4'-isomer (4,4'-DCBP), provides significant insight into potential transformation pathways. 4,4'-DCBP is a known environmental metabolite of the pesticide DDT and the acaricide dicofol (B1670483). nih.gov

Biodegradation: Microorganisms have evolved to break down persistent organic pollutants. For example, the bacterium Microbacterium sp. D-2 has been shown to degrade dicofol into 4,4'-dichlorobenzophenone. researchgate.net This indicates that biodegradation is a relevant environmental fate for these types of compounds, with the methanone (B1245722) structure being a stable intermediate in the degradation pathway of more complex pesticides. researchgate.net

Abiotic Degradation: Chlorinated benzophenones are also subject to transformation through non-biological processes.

Photodegradation: In water disinfection processes involving UV light, chlorinated benzophenones can undergo photolytic dechlorination, where a chlorine atom is removed from the phenyl ring. nih.gov This transformation can sometimes be reversible, leading to complex kinetics in environmental systems. nih.gov

Reaction with Disinfectants: The presence of chlorine in swimming pools or water treatment facilities can lead to the degradation of benzophenone derivatives. nih.gov In seawater, the high concentration of bromide ions can lead to the formation of even more toxic brominated byproducts. nih.gov

Table 3: Environmental Transformation Pathways for Dichlorobenzophenones
PathwayProcessExample Product/ReactionEnvironmental Context
BiodegradationMetabolism by microorganismsFormation from pesticides like Dicofol by Microbacterium sp. researchgate.netSoils and sediments
PhotodegradationBreakdown by UV lightPhotolytic dechlorination nih.govSurface waters, UV water treatment
Chemical DegradationReaction with chemical oxidantsFormation of halogenated byproducts in chlorinated water nih.govWater treatment plants, swimming pools

Structure-Property Relationship Studies in Dichlorinated Benzophenones

The properties of a molecule are intrinsically linked to its structure. In the case of dichlorinated benzophenones, the number and, crucially, the position of the chlorine atoms on the phenyl rings dictate the molecule's physical, chemical, and electronic characteristics.

The specific substitution pattern (e.g., 3,4-dichloro vs. 2,6-dichloro or 4,4'-dichloro) directly influences molecular symmetry, dipole moment, and the potential for intermolecular interactions like π-π stacking and halogen bonding. These structural differences, in turn, affect macroscopic properties such as melting point, solubility, and crystal packing. For example, a DFT study comparing diphenylsulfone with its para-substituted amino derivative (dapsone) revealed that the addition of the amino groups resulted in a more flexible structure of the phenyl rings, which could be a factor in its biological activity. researchgate.net

Similarly, altering the chlorine positions on the benzophenone scaffold would modulate the molecule's electronic properties. This can be seen by comparing the computed properties of different isomers. The placement of chlorine atoms affects the molecule's lipophilicity (as indicated by parameters like XLogP3) and its potential as an endocrine disruptor. nih.govnih.gov Understanding these relationships is key to designing new dichlorinated benzophenones with tailored properties, whether for use as monomers in high-performance materials or as scaffolds for new bioactive compounds.

Table 4: Comparison of Properties for Dichlorobenzophenone Isomers
CompoundIUPAC NameMolecular Weight (g/mol)Computed XLogP3
4,4'-Dichlorobenzophenonebis(4-chlorophenyl)methanone251.104.9
3,4-Dichlorobenzophenone(3,4-dichlorophenyl)-phenylmethanone251.104.7
2,4'-Dichlorobenzophenone(2-chlorophenyl)-(4-chlorophenyl)methanone251.104.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(3,4-dichlorophenyl)methanone and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 3,4-dichlorobenzoyl chloride and amines (e.g., morpholine, piperidine). For example:

  • Step 1 : React 3,4-dichlorobenzoyl chloride with morpholine in a 1:1 molar ratio under inert conditions.
  • Step 2 : Purify via flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to achieve >95% yield .
    • Key Data :
DerivativeAmine UsedYieldPurification Method
Morpholine analogMorpholine97%Hexane/EtOAc (4:1 to 1:1)
Piperidine analogPiperidine94%Hexane/EtOAc (1:1)

Q. How should researchers characterize this compound derivatives using spectroscopic methods?

  • Protocol :

  • 1H/13C NMR : Use CDCl₃ as solvent. For example, (3,4-dichlorophenyl)(morpholino)methanone shows:
  • 1H NMR : δ 7.48–7.41 (m, 2H), 3.53 (d, J = 120.1 Hz, 8H) .
  • 13C NMR : δ 168.0 (C=O), 135.0–126.4 (aromatic carbons) .
  • HRMS : Confirm molecular weight with <2 ppm error .

Q. What solvents and reaction conditions are critical for maximizing yield in derivatives synthesis?

  • Recommendations :

  • Use toluene or THF as solvents for metalation reactions (e.g., Bu₂Mg-mediated magnesiation) to enhance regioselectivity .
  • Maintain temperatures between 0°C (for amine coupling) and reflux (for cyclization) .

Advanced Research Questions

Q. How can computational methods like DFT aid in resolving spectral data contradictions for this compound derivatives?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. For example, DFT analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone showed <0.1 ppm deviation in 1H NMR .
    • Workflow :

Optimize geometry using Gaussian02.

Calculate NMR parameters with GIAO method.

Validate via RMSD analysis between experimental and computed shifts .

Q. What strategies are effective for detecting and quantifying impurities in this compound samples?

  • Analytical Solutions :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). For example, (4-chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) elutes at 8.2 min under 70:30 MeOH/H₂O .
  • LC-MS : Identify trace byproducts (e.g., fenofibric acid derivatives) via m/z 267.11 [M+H]⁺ .

Q. How can regioselectivity challenges in synthesizing heterocyclic derivatives be addressed?

  • Case Study :

  • For spiro-pyrazoline hybrids (e.g., (2-(3,4-dichlorophenyl)-1-azaspiro[4.5]deca-1,3-diene)), use Cs₂CO₃ as a base to promote cyclization at 80°C, achieving 36% yield .
    • Key Parameters :
ParameterOptimal Condition
BaseCs₂CO₃
Temperature80°C
SolventDMF

Methodological Challenges & Solutions

Q. How to handle discrepancies in reaction yields across different synthetic protocols?

  • Troubleshooting :

  • Purity of Reagents : Ensure 3,4-dichlorobenzoyl chloride is anhydrous (Karl Fischer titration <0.1% H₂O).
  • Catalyst Loading : Adjust Bu₂Mg stoichiometry (1.2–1.5 eq) to improve magnesiation efficiency .

Q. What are the best practices for scaling up this compound derivatives without compromising purity?

  • Scale-Up Protocol :

  • Batch Reactors : Use jacketed reactors for temperature control during exothermic steps (e.g., acyl chloride formation).
  • Continuous Flow : Implement microreactors for hazardous intermediates (e.g., morpholine adducts) to enhance safety .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.